2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a benzenesulfonamide group, and two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions
Mechanism of Action
The mechanism of action of 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the thiophene rings can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(thiophen-3-yl)ethanone
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT)
Uniqueness
2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is unique due to its combination of a bromine atom, two thiophene rings, and a benzenesulfonamide group. This structure provides a balance of reactivity and stability, making it versatile for various applications. Its ability to participate in multiple types of chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness .
Properties
IUPAC Name |
2-bromo-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S3/c16-12-4-1-2-6-14(12)22(18,19)17-15(11-7-9-20-10-11)13-5-3-8-21-13/h1-10,15,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVQHZJWHYMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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